Venturicidina A

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Venturicidin A has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study macrolide antibiotics and their chemical properties.

Industry: Potential use in agriculture as an antifungal agent to protect crops from fungal infections.

Mecanismo De Acción

Target of Action

The primary target of Venturicidin A is the ATP synthase complex, specifically the subunit-c of the coupling factor o (Fo) of mitochondrial and bacterial ATP synthase complexes . This complex plays a crucial role in the energy metabolism of cells, making it a significant target for the compound .

Mode of Action

Venturicidin A binds to its target, the ATP synthase complex, and once bound, it blocks proton translocation . This action inhibits ATP synthesis in both fungi and bacteria . The compound’s ability to bind and inhibit this complex is the primary driver of its biological effects.

Biochemical Pathways

The inhibition of ATP synthesis by Venturicidin A affects the energy metabolism of the cell . It uncouples ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This action results in an elevated concentration of extracellular protons .

Pharmacokinetics

Its mode of action suggests that it disrupts the proton flux, characterized by perturbed membrane potential in mrsa . This disruption could potentially affect the compound’s ADME properties and bioavailability.

Result of Action

The result of Venturicidin A’s action is a rapid loss of the mitochondrial membrane potential . In Trypanosoma brucei, for example, treatment with Venturicidin A led to the loss of mitochondrial DNA in approximately 40%–50% of the treated parasites . This loss of mitochondrial function is a significant effect of the compound’s action.

Action Environment

The action of Venturicidin A can be influenced by environmental factors. For instance, the compound was found to be highly active against Trypanosoma brucei and Leishmania donovani, but much less so against Trypanosoma evansi . This difference in susceptibility supports the hypothesis that the trypanocidal activity of Venturicidin A is due to the collapse of the mitochondrial membrane potential .

Análisis Bioquímico

Biochemical Properties

Venturicidin A plays a significant role in biochemical reactions, particularly in the inhibition of the ATP synthase complex . This complex is crucial for the production of ATP, the primary energy currency of the cell. Venturicidin A interacts with the ATP synthase complex, blocking its function and thereby disrupting the cell’s energy production . This interaction is believed to be the primary mechanism through which Venturicidin A exerts its effects .

Cellular Effects

Venturicidin A has profound effects on various types of cells and cellular processes. For instance, it has been found to be highly active against Trypanosoma brucei and Leishmania donovani . Upon treatment with Venturicidin A, there is a rapid loss of the mitochondrial membrane potential in T. brucei bloodstream forms . Additionally, approximately 40%–50% of the treated parasites lose their mitochondrial DNA . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Venturicidin A involves the uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This results in an elevated concentration of extracellular protons and subsequent anticipated raise in gentamicin uptake . This mechanism of action provides a clear explanation of how Venturicidin A exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Venturicidin A change over time in laboratory settings. For example, in a study involving Trypanosoma brucei, researchers observed a rapid loss of the mitochondrial membrane potential upon treatment with Venturicidin A . Over time, approximately 40%–50% of the treated parasites lost their mitochondrial DNA . This suggests that Venturicidin A has long-term effects on cellular function .

Metabolic Pathways

Venturicidin A is involved in the metabolic pathway of ATP synthesis, where it acts as an inhibitor of the ATP synthase complex . This interaction can affect metabolic flux or metabolite levels, disrupting the cell’s energy production .

Transport and Distribution

Given its impact on the ATP synthase complex, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Venturicidin A primarily targets the ATP synthase complex, which is located in the mitochondria . This suggests that Venturicidin A localizes to the mitochondria within the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Venturicidin A is typically isolated from the fermentation broth of Streptomyces species. The process involves the extraction of the compound using organic solvents, followed by purification through chromatographic techniques such as reversed-phase chromatography and silica gel chromatography .

Industrial Production Methods: Industrial production of Venturicidin A involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Venturicidin A undergoes various chemical reactions, including:

Oxidation: Venturicidin A can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in Venturicidin A.

Substitution: Substitution reactions can occur at specific sites on the macrolide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of Venturicidin A.

Comparación Con Compuestos Similares

Venturicidin B (aabomycin A2): Another member of the venturicidin group with similar antifungal properties.

Venturicidin C: A recently discovered analog with potential antifungal activity.

Uniqueness: Venturicidin A is unique due to its potent inhibition of ATP synthase and its ability to enhance the efficacy of other antibiotics. Its specific effects on mitochondrial function in parasites also distinguish it from other macrolide antibiotics .

Propiedades

Número CAS |

33538-71-5 |

|---|---|

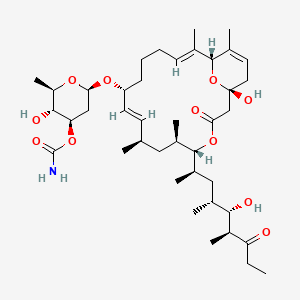

Fórmula molecular |

C41H67NO11 |

Peso molecular |

750.0 g/mol |

Nombre IUPAC |

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate |

InChI |

InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 |

Clave InChI |

HHQKNFDAEDTRJK-KXQVSFSQSA-N |

SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |

SMILES isomérico |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O |

SMILES canónico |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

33538-71-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Venturicidin A; A-130; A130; A 130; AA 0368; AA-0368; AA0368 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.